[2-(4-Dimethylamino-phenyl)-benzooxazol-5-yl]-(4-nitro-benzylidene)-amine
Description
Chemical Structure and Properties The compound [2-(4-Dimethylamino-phenyl)-benzooxazol-5-yl]-(4-nitro-benzylidene)-amine (CAS: 331445-35-3) is a Schiff base featuring a benzoxazole core substituted with a dimethylamino-phenyl group at position 2 and a 4-nitrobenzylidene moiety at position 5 (Fig. 1). Its molecular formula is C₂₂H₁₈N₄O₃, with a molar mass of 386.41 g/mol .
Applications and Significance
Schiff bases like this compound are widely studied for their biological activities (e.g., antimicrobial, anticancer) and functional properties (e.g., corrosion inhibition, coordination chemistry) . The nitro group enhances electrophilicity, making the compound a candidate for further functionalization, while the benzoxazole scaffold is common in pharmaceuticals and optoelectronic materials .
Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethyl-4-[5-[(4-nitrophenyl)methylideneamino]-1,3-benzoxazol-2-yl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3/c1-25(2)18-10-5-16(6-11-18)22-24-20-13-17(7-12-21(20)29-22)23-14-15-3-8-19(9-4-15)26(27)28/h3-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVAMOBTXTRREQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [2-(4-Dimethylamino-phenyl)-benzooxazol-5-yl]-(4-nitro-benzylidene)-amine is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and interactions with biological systems.
Chemical Structure
The compound features a complex structure characterized by a benzooxazole moiety linked to a dimethylaminophenyl group and a nitrobenzylidene group, which may contribute to its biological properties. The structural formula can be represented as follows:
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Cytotoxicity : Studies have shown that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been reported to induce apoptosis in HeLa (cervical cancer) and A549 (lung cancer) cells by disrupting tubulin polymerization, thereby inhibiting cell division .
- DNA Interaction : Similar to other compounds in its class, it is hypothesized that this compound may interact with DNA, leading to cross-linking and subsequent apoptosis in rapidly dividing cells .
- Enzyme Inhibition : The compound may also act as an inhibitor of specific enzymes involved in cancer cell proliferation, although detailed studies are required to elucidate these pathways further .
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound:
| Study | Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|---|
| Study 1 | HeLa | 15 | Tubulin polymerization inhibition | |
| Study 2 | A549 | 12 | DNA cross-linking | |
| Study 3 | MCF-7 | 20 | Apoptosis induction |
Case Studies
- Cytotoxicity Assessment : In a study evaluating the cytotoxic effects of the compound on HeLa cells, researchers observed significant perinuclear staining indicative of cell death pathways activation. The results suggested that the compound effectively inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis .
- Comparative Analysis with Similar Compounds : When compared with structurally similar compounds, this compound showed enhanced cytotoxicity against A549 cells, indicating its potential as a lead compound for further development in cancer therapy .
Toxicological Profile
According to the European Chemicals Agency (ECHA), this compound is classified as very toxic to aquatic life with long-lasting effects and is suspected of damaging fertility or the unborn child . This highlights the need for careful handling and further toxicological studies to assess its safety profile in therapeutic contexts.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocycle Variations
Benzoxazole vs. Thiadiazole and Isoxazole
- (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine (): Replacing benzoxazole with thiadiazole introduces sulfur, altering electronic properties. The chloro substituent may increase lipophilicity compared to the nitro group in the target compound.
- N-[4-(Dimethylamino)benzylidene]-3,4-dimethylisoxazol-5-amine (): The isoxazole ring (oxygen and nitrogen) differs from benzoxazole in resonance stability.
Benzoxazole vs. Benzothiazole
Table 1: Heterocycle Comparison
| Compound | Heterocycle | Key Substituents | Molecular Weight (g/mol) | Potential Applications |
|---|---|---|---|---|
| Target Compound | Benzoxazole | -N(CH₃)₂, -NO₂ | 386.41 | Pharmaceuticals, Materials |
| (E)-N-(4-Cl-Bz)-5-(4-Me-Ph)-thiadiazole | Thiadiazole | -Cl, -CH₃ | ~350 (estimated) | Coordination Chemistry |
| N-[4-(NMe₂)Bz]-3,4-diMe-isoxazole | Isoxazole | -N(CH₃)₂, -CH₃ | ~285 (estimated) | Corrosion Inhibition |
Substituent Effects
Nitro Group vs. Halogen or Methoxy
- (4-Nitro-benzylidene)-(2-methoxy-phenyl)-amine (): The nitro group enhances corrosion inhibition efficiency compared to methoxy, as electron-withdrawing groups stabilize adsorbed inhibitor layers on metal surfaces .
Dimethylamino Group vs. Hydroxyl or Halogen
- [2-(3,4-Dimethoxy-phenyl)-ethyl]-(4-nitro-benzylidene)-amine (): Dimethoxy groups provide steric bulk and electron donation, contrasting with the dimethylamino group’s stronger electron-donating capability in the target compound .
Table 2: Substituent Impact on Properties
Anticancer Activity
- (Z)-2-((5-(4-Nitrobenzylidene)-4-oxo-thiazol-2-yl)amino) Substituted Acid (): Demonstrates anticancer activity via thiazolidinone and nitro groups, suggesting the target compound’s nitrobenzylidene moiety may similarly interact with cellular targets .
- 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine (): Nitro and triazole groups contribute to antiproliferative effects, highlighting the role of nitroaromatics in bioactivity .
Corrosion Inhibition
Q & A
Basic: What are the common synthetic routes for [2-(4-Dimethylamino-phenyl)-benzooxazol-5-yl]-(4-nitro-benzylidene)-amine?
The synthesis typically involves Schiff base formation followed by cyclization :
Schiff base condensation : React a benzoxazole derivative (e.g., 2-(4-dimethylaminophenyl)-5-aminobenzooxazole) with 4-nitrobenzaldehyde in a polar aprotic solvent (e.g., ethanol or DMF) under reflux. Acid catalysis (e.g., acetic acid) enhances imine bond formation .
Purification : Use column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to isolate the product.
Characterization : Confirm via FT-IR (C=N stretch at ~1600–1650 cm⁻¹), ¹H/¹³C NMR (imine proton at δ 8.2–8.5 ppm), and X-ray crystallography (for solid-state conformation) .
Basic: How can researchers confirm the molecular structure of this compound?
Key methods include:
- Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C=N ~1.28 Å) and dihedral angles between aromatic rings (e.g., 32–84°), critical for verifying stereoelectronic effects .
- Spectroscopy :
- Elemental analysis : Validate C, H, N content within ±0.3% error .
Advanced: What strategies optimize the yield of Schiff base formation for this compound?
- Solvent selection : Use DMF or ethanol to stabilize intermediates via H-bonding .
- Catalysis : Add 1–2 mol% of p-toluenesulfonic acid (PTSA) to accelerate imine formation .
- Temperature control : Reflux at 80–90°C for 6–8 hours, avoiding decomposition of the nitro group .
- Microwave-assisted synthesis : Reduces reaction time (30–60 mins) with comparable yields (75–85%) .
Advanced: How does the nitro group influence the compound’s electronic properties and reactivity?
- Electron-withdrawing effect : The -NO₂ group reduces electron density on the benzylidene moiety, enhancing electrophilicity at the imine carbon. This facilitates nucleophilic attacks (e.g., hydrolysis or coordination with metal ions) .
- Charge-transfer interactions : Observed in UV-Vis spectra, where nitro-to-benzoxazole charge transfer increases molar absorptivity (ε > 10⁴ L·mol⁻¹·cm⁻¹) .
- Redox activity : Cyclic voltammetry shows irreversible reduction peaks (-0.5 to -0.8 V vs. Ag/AgCl) corresponding to nitro group reduction .
Advanced: What computational methods predict the compound’s adsorption behavior on metal surfaces for corrosion inhibition?
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. High EHOMO (e.g., -5.2 eV) correlates with electron-donating capacity, enhancing adsorption on Fe or Al surfaces .
- Molecular dynamics (MD) simulations : Model adsorption energies (e.g., -35 kJ/mol) and orientation on metal oxides (e.g., Fe₂O₃) .
- Quantitative Structure-Activity Relationship (QSAR) : Relate inhibition efficiency (e.g., 85–92% at 10⁻³ M) to descriptors like dipole moment and polarizability .
Advanced: How do crystallographic data resolve contradictions in reported spectroscopic assignments?
- Tautomerism : X-ray data confirm the E-configuration of the imine bond, ruling out enol-keto tautomers that might cause ambiguity in NMR .
- Hydrogen bonding : Intermolecular N–H⋯O interactions (2.8–3.0 Å) explain anomalous IR stretches (e.g., broad N–H at 3300 cm⁻¹) .
- Packing effects : Crystal lattice distortions may shift NMR signals; solid-state NMR or computational corrections (e.g., GIAO) reconcile discrepancies .
Advanced: What are the challenges in studying this compound’s bioactivity, and how can they be addressed?
- Solubility : Poor aqueous solubility (logP ~3.5) limits in vitro assays. Use DMSO/PBS emulsions or PEGylation to improve bioavailability .
- Stability : The imine bond hydrolyzes at pH > 7. Stabilize with cyclodextrin encapsulation or pro-drug formulations .
- Target identification : Combine molecular docking (e.g., AutoDock Vina) with phenotypic screening (e.g., cytotoxicity on MCF-7 cells) to prioritize targets like topoisomerase II or tubulin .
Advanced: How does the compound’s structure affect its performance as a corrosion inhibitor?
Electrochemical impedance spectroscopy (EIS) shows a 90% efficiency at 500 ppm in 1 M HCl, attributed to synergistic effects of -NO₂ and -NMe₂ .
Advanced: What analytical techniques differentiate polymorphs of this compound?
- Powder XRD : Compare diffraction patterns (e.g., 2θ = 10.5°, 15.8°) to identify crystalline vs. amorphous phases .
- Thermogravimetric analysis (TGA) : Polymorphs exhibit distinct decomposition profiles (e.g., ΔT ~20°C for weight loss steps) .
- Solid-state NMR : ¹³C CP/MAS resolves differences in molecular packing (e.g., chemical shift variations > 2 ppm) .
Advanced: How can researchers validate the compound’s mechanism in catalytic applications?
- In situ FT-IR : Monitor intermediates during catalysis (e.g., C=N bond cleavage in transfer hydrogenation) .
- EPR spectroscopy : Detect radical species if the nitro group participates in redox cycles .
- Kinetic isotope effects (KIE) : Compare kH/kD to identify rate-determining steps (e.g., H-transfer vs. substrate binding) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
